4,5-Dichloroisothiazole-3-carboxylic acid
Description
4,5-Dichloroisothiazole-3-carboxylic acid (DCITC) is a halogenated heterocyclic compound characterized by an isothiazole ring substituted with chlorine atoms at positions 4 and 5, and a carboxylic acid group at position 2. Its structure confers unique reactivity, enabling diverse applications in medicinal chemistry, catalysis, and materials science. DCITC serves as a precursor for amides, esters, and metal complexes, which exhibit biological activities such as cytotoxicity, insecticidal synergism, and fungicidal properties .
Structure
2D Structure
Properties
IUPAC Name |
4,5-dichloro-1,2-thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHQZVNKOESSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361340 | |
| Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131947-13-2 | |
| Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131947-13-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid typically involves the reaction of isothiazole derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) to chlorinate isothiazole-3-carboxylic acid, resulting in the formation of this compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety enables diverse transformations, forming derivatives critical for pharmaceutical and agrochemical applications.
Acid Chloride Formation
The acid reacts with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form 4,5-dichloroisothiazole-3-carbonyl chloride, a key intermediate for further derivatization :
Conditions : Reflux in anhydrous solvents (e.g., dichloromethane).
Esterification
The acid chloride reacts with alcohols to yield esters, which are explored as fungicidal agents :
Reagents : Methanol, ethanol, or aromatic alcohols.
Catalysts : Pyridine or triethylamine to neutralize HCl.
Amidation
Amines react with the acid chloride to form amides, which exhibit biological activity :
Applications : Precursors for enzyme inhibitors and antimicrobial agents.
Salt Formation
The acid forms water-soluble salts with bases like NaOH or KOH, enhancing its compatibility in formulations:
Halogen Exchange
Chlorine can be replaced by other halogens (e.g., fluorine) under radical or metal-catalyzed conditions, though this requires validation from broader literature.
Fungicidal Activity
Esters and amides derived from this compound show efficacy against plant pathogens like Pseudoperonospora cubensis and Sphaerotheca fuliginea. For example:
-
Methyl ester derivatives exhibit higher activity than commercial fungicides (azoxystrobin).
-
Amide derivatives disrupt cellular processes in pathogens by inhibiting key enzymes.
Agricultural Use
The acid is a precursor in synthesizing strobilurin analogs, which are widely used in crop protection .
Scientific Research Applications
Chemistry
DCIA serves as a versatile building block for synthesizing various heterocyclic compounds. Notably, it has been utilized to prepare amides and esters with potential fungicidal activity. Additionally, it acts as a precursor in synthesizing isoxazole and isothiazole derivatives of curcumin, which are being investigated for their potential as antitumor agents .
Comparison with Similar Compounds:
| Compound Name | Structure Variations | Applications |
|---|---|---|
| 3,4-Dichloroisothiazole-5-carboxylic acid | Different chlorine positioning | Organic synthesis intermediate |
| 5-Chloro-3-methylisothiazole | Methyl group instead of carboxylic acid | Varies in chemical properties |
Biology
DCIA exhibits notable biological activities:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
- Antimicrobial Activity : Research indicates that DCIA and its derivatives possess significant antimicrobial properties against bacteria and fungi.
- Antiviral Properties : Compounds derived from DCIA have demonstrated antiviral activity against poliovirus and other viral pathogens.
Biological Activity Overview:
| Activity Type | Efficacy Details |
|---|---|
| Antimicrobial | Effective against Sphaerotheca fuliginea (78.62% efficacy) |
| Antiviral | Enhanced efficacy against poliovirus with certain derivatives |
| Analgesic | Quinine esters derived from DCIA showed significant analgesic effects |
Industry
In industrial applications, DCIA is used in developing new materials with specific properties, such as polymers and coatings. Its unique structure allows for modifications that can lead to materials with enhanced performance characteristics.
Fungicidal Applications
A study synthesized several biphenyl derivatives of DCIA that exhibited strong fungicidal properties. These compounds were effective against multiple plant pathogens in both in vitro and field experiments, outperforming standard fungicides like azoxystrobin.
Antiviral Research
Another case involved synthesizing amides from DCIA tested for antiviral activity against poliovirus. Results indicated that certain structural modifications significantly enhanced antiviral efficacy .
Mechanism of Action
The mechanism of action of 4,5-Dichloroisothiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can disrupt cellular processes by interacting with proteins and nucleic acids, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. 4-Chloro-5-isopropoxyisothiazole-3-carboxylic Acid
- Structural Differences : Replacement of the 5-chlorine with an isopropoxy group elongates the S–N and C–S bond lengths compared to DCITC, reducing conjugation with the carboxylic acid group .
- Reactivity : The electron-withdrawing chlorine atoms in DCITC enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., amidation, esterification) more readily than alkoxy-substituted analogs .
B. 4,5-Dimethyl-isoxazole-3-carboxylic Acid
- Heterocycle Variation : The isoxazole ring (O and N) differs from isothiazole (S and N), leading to distinct electronic environments. Isoxazole derivatives generally exhibit lower acidity (pKa ~4.5) compared to DCITC (pKa ~2.8) due to reduced electron withdrawal .
- Applications : DCITC’s chlorine substituents improve ligand-metal coordination in complexes, unlike methyl groups in isoxazole derivatives, which are less effective in stabilizing metal centers .
A. Nucleophilic Substitutions
- DCITC undergoes selective substitution at the 5-chlorine position with thiols, amines, and alkoxides, yielding derivatives like 5-sulfanyl-4-chloroisothiazole-3-carboxylic acids (52–65% yields) . In contrast, 3-trichloromethyl-4-chloroisothiazole derivatives require harsher conditions (e.g., hot sulfuric acid) for substitution .
B. Metal Complex Formation
- DCITC forms stable complexes with Cu(II) and Co(II), showing cytotoxicity against glioma cells (IC50 reduced by 50% at 0.125% concentration). Comparable complexes with benzoic acid derivatives lack such bioactivity .
- Example: The Cu(II) complex of DCITC’s ethanolamide derivative acts as a tridentate ligand, forming polymer chains that enhance insecticidal activity of imidacloprid by 2-fold .
A. Anticancer Activity
- DCITC’s morpholine salt synergizes with cisplatin, reducing required doses by 10-fold in neuroepithelial tumor models. This effect is absent in non-chlorinated isothiazole analogs .
B. Catalytic Performance
C. Insecticidal Synergism
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Melting Point (°C) | pKa | LogP |
|---|---|---|---|
| DCITC | 180–182 | 2.8 | 1.9 |
| 4,5-Dimethyl-isoxazole-3-carboxylic acid | 145–147 | 4.5 | 1.2 |
| 5-Amino-3-methylisothiazole-4-carboxylic acid | 220 (dec.) | 3.1 | 0.8 |
Biological Activity
4,5-Dichloroisothiazole-3-carboxylic acid (DCIA) is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
This compound has the molecular formula CHClNOS and a molecular weight of 198.03 g/mol. The compound is synthesized through various methods, including the reaction of isothiazole derivatives with chlorinating agents like thionyl chloride (SOCl) to yield DCIA . Its structure allows for further derivatization, leading to compounds with enhanced biological activity.
DCIA exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: It has been shown to inhibit various enzymes, which can disrupt metabolic pathways in microorganisms and cancer cells .
- Antimicrobial Activity: Research indicates that DCIA and its derivatives possess notable antimicrobial properties against bacteria and fungi .
- Antiviral Properties: Compounds derived from DCIA have demonstrated antiviral activity, particularly against poliovirus and other viral pathogens .
Biological Activity Overview
The biological activities of DCIA can be categorized into several key areas:
Antimicrobial Activity
DCIA has been tested against a variety of pathogens. For instance, derivatives of this compound have shown significant antifungal activity, making them potential candidates for new fungicides. The following table summarizes some findings from recent studies:
Antiviral Activity
DCIA derivatives have shown promise in antiviral applications. In particular, compounds synthesized with DCIA have been evaluated for their effectiveness against viral infections, showcasing potential as therapeutic agents for conditions such as Parkinson's disease and various cancers .
Analgesic Properties
Research involving quinine esters derived from DCIA has indicated notable analgesic effects. These compounds were tested on animal models, demonstrating a reduction in pain response through various mechanisms .
Case Studies
- Fungicidal Applications : A study synthesized several biphenyl derivatives of DCIA that exhibited strong fungicidal properties. These compounds were effective against multiple plant pathogens in both in vitro and field experiments, outperforming standard fungicides like azoxystrobin .
- Antiviral Research : Another case involved the synthesis of amides from DCIA that were tested for antiviral activity against poliovirus. The results indicated that certain modifications to the structure significantly enhanced antiviral efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-dichloroisothiazole-3-carboxylic acid derivatives, and how can their yields be optimized?
- Methodological Answer : The compound is typically synthesized via functional group transformations starting from this compound chloride (77). For example, amide derivatives (e.g., compound 85) are obtained through reactions with ammonia or amines. Optimization involves solvent selection (e.g., tetrachlorethylene for nitrile synthesis) and controlled reaction times (e.g., 18-hour reflux for hydrazide derivatives) . Yields can be improved by in situ preparation of intermediates, such as ethyl carbamate (88), which achieves 92% amine yield via alkaline hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : To confirm substitution patterns (e.g., chlorine positions).
- IR spectroscopy : To verify functional groups (e.g., C≡N stretch in nitriles at ~2200 cm⁻¹).
- HPLC : For purity assessment, especially when side products like alcoholysis derivatives (e.g., 90b) form during nucleophilic substitutions .
- Melting point analysis : Critical for verifying crystallinity (e.g., 141–143°C for triazole derivatives) .
Advanced Research Questions
Q. What strategies mitigate competing reaction pathways during nucleophilic substitutions on this compound nitrile (89)?
- Methodological Answer : The nitrile group (89) reacts with O-, N-, and S-nucleophiles, but selectivity is challenging. For example, sodium methoxide produces a mixture of 5-methoxy-4-chloro-3-cyanoisothiazole (90a) and alcoholysis product 90b. To favor specific pathways:
- Temperature control : Lower temperatures reduce alcoholysis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor substitution over elimination.
- Precursor modification : Use protecting groups for reactive sites (e.g., amidoximes for oxadiazole synthesis) .
Q. How can researchers resolve contradictions in reported yields for amination reactions of this compound derivatives?
- Methodological Answer : Discrepancies often arise from reaction conditions. For instance, Hoffmann and Curtius reactions yield 92% amine (87) when ethyl carbamate (88) is pre-formed in situ , whereas direct amination may yield less due to competing hydrolysis. Key steps:
- Reagent stoichiometry : Excess azide (86) minimizes side reactions.
- Purification protocols : Column chromatography or recrystallization (e.g., water-ethanol for triazoles) improves purity .
Q. What methodologies enable the synthesis of 1,2,4-oxadiazoles from this compound amidoximes?
- Methodological Answer : Amidoximes undergo acylation followed by cyclization.
- Acylation : Use acyl chlorides (e.g., trichlorovinylacetic acid) in dichloromethane with catalytic DMAP, achieving 71–95% yields.
- Cyclization : Reflux in acetic acid for 4–6 hours forms oxadiazoles. Note that electron-withdrawing substituents (e.g., Cl) accelerate cyclization but may require longer reaction times .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting data on yields (e.g., 65% vs. 92%) often stem from precursor purity or solvent effects. Always replicate baseline conditions before optimization.
- Advanced Modifications : Functionalize the carboxylic acid group early to avoid steric hindrance in subsequent reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
